6-Methyl-2,3-dihydro-1H-inden-1-ol
Overview
Description
6-Methyl-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C10H12O It is a derivative of indan, featuring a hydroxyl group at the first position and a methyl group at the sixth position
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to 6-methyl-2,3-dihydro-1h-inden-1-ol, bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biological targets.
Mode of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects . This suggests that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound impacts multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight suggests that it may have suitable properties for oral bioavailability.
Result of Action
Indole derivatives are known to exhibit a range of biological activities, suggesting that this compound may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3-dihydro-1H-inden-1-ol typically involves the reduction of 6-Methyl-2,3-dihydro-1H-inden-1-one. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 6-Methyl-2,3-dihydro-1H-inden-1-one.
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: The methyl group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products Formed
Oxidation: 6-Methyl-2,3-dihydro-1H-inden-1-one.
Reduction: Saturated alcohols.
Substitution: Various halogenated and alkylated derivatives.
Scientific Research Applications
6-Methyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2,3-dihydro-1H-inden-1-one: The ketone analog of 6-Methyl-2,3-dihydro-1H-inden-1-ol.
2,3-Dihydro-1H-inden-1-ol: Lacks the methyl group at the sixth position.
6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
6-methyl-2,3-dihydro-1H-inden-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6,10-11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIMDIDJGWMTDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60491551 | |
Record name | 6-Methyl-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60491551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200425-63-4 | |
Record name | 6-Methyl-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60491551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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